![molecular formula C7H5ClN2 B032192 4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 60290-21-3](/img/structure/B32192.png)
4-chloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
Preparation Methods
Cyclization Strategies for Core Structure Assembly
Formamidine-Mediated Cyclization
Formamidine salts are pivotal in constructing the pyrrolo[3,2-c]pyridine scaffold. A patent method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides adaptable insights:
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Precursor Synthesis : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
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Cyclization : The diene undergoes addition-condensation with formamidine acetate in solvent B (e.g., DMF) at 50–110°C, followed by HCl elimination.
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Chlorine Retention : Alkali addition (e.g., K₂CO₃) ensures chloro-group stability, achieving 70–85% yield .
This method’s scalability is enhanced by continuous flow reactors, reducing side products like dechlorinated analogs .
Hemetsberger-Knittel Reaction
The Hemetsberger-Knittel reaction, employed for ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, involves:
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Azidoacrylate Preparation : 2-Chloro-3-pyridinecarboxaldehyde derivatives are treated with ethyl azidoacetate.
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Thermolysis : Heating azidoacrylates at 120–150°C induces cyclization, forming the pyrrolopyridine core.
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Chlorine Incorporation : Starting materials pre-functionalized with chlorine at the 4-position prevent post-cyclization halogenation, yielding 81%.
Table 1 : Optimization of Hemetsberger-Knittel Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 130°C | Maximizes cyclization |
Solvent | Toluene | Reduces decomposition |
Reaction Time | 4–6 h | Balances conversion |
Directed Lithiation and Electrophilic Substitution
Lithiation-Formylation Sequence
A synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde demonstrates transferable steps:
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Silyl Protection : 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is lithiated at -78°C using s-BuLi.
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Electrophilic Quenching : DMF addition introduces the aldehyde group, followed by HCl-mediated deprotection.
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Chlorination : Using POCl₃ or PCl₅, the 4-position is chlorinated post-cyclization (65–72% yield) .
This method’s regioselectivity hinges on the directing effect of the silyl group, which blocks alternative lithiation sites .
Halogen Exchange Reactions
4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine synthesis employs halogen displacement:
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Bromine Precursor : 4-Bromo-6-methylpyrrolo[3,2-c]pyridine is treated with CuCl₂ in DMF at 120°C.
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Catalysis : Pd(PPh₃)₄ enhances chloride substitution efficiency, achieving 60% conversion.
Challenges : Competing dehalogenation requires inert atmospheres and anhydrous conditions.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Adapting the formamidine cyclization method , continuous flow systems offer:
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Residence Time Control : 10–15 min at 100°C prevents over-reaction.
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In-Line Purification : Scavenger resins remove unreacted formamidine, boosting purity to >95% .
Crystallization Techniques
Ethyl this compound-2-carboxylate purification uses mixed solvents:
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Ethyl Acetate/Hexane (1:1) : Precipitates the product with 99% purity after two recrystallizations.
Analytical and Spectroscopic Validation
NMR Characterization
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¹H NMR (500 MHz, CDCl₃) : Singlets at δ 8.34 (pyridine H) and δ 6.80 (pyrrole H) confirm regiochemistry .
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¹³C NMR : Peaks at 149 ppm (C-Cl) and 160 ppm (C=O) validate substitution.
Mass Spectrometry
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Unwanted 5-chloro isomers form via radical pathways during POCl₃ reactions. Mitigation includes:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the C4 position undergoes nucleophilic substitution reactions with various nucleophiles, enabling diverse derivatization:
Example : Reaction with 3-iodo-1H-pyrazole under Pd catalysis yields 4-(pyrazol-1-yl)-1H-pyrrolo[3,2-c]pyridine with 51% yield after purification .
Cross-Coupling Reactions
The compound participates in palladium-mediated cross-coupling reactions, facilitating C–C bond formation:
Suzuki–Miyaura Coupling
Reaction with arylboronic acids under microwave irradiation produces biaryl derivatives:
Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
4-Methoxyphenyl | Pd(PPh₃)₄ | 125°C, 26 min | 4-(4-Methoxyphenyl) derivative | 68% | |
3,4-Dimethoxyphenyl | Pd(OAc)₂ | 100°C, 20 h | 4-(3,4-Dimethoxyphenyl) derivative | 73% |
Sonogashira Coupling
Alkyne coupling generates ethynyl-substituted derivatives for further cyclization:
Alkyne | Base | Product | Application | Yield | Source |
---|---|---|---|---|---|
TMS-protected acetylene | K₂CO₃ | Cyclized pyrrolopyridine intermediates | Scaffold for kinase inhibitors | 88% |
Oxidation and Reduction
The electron-rich pyrrole ring undergoes redox transformations:
Note : Oxidation typically targets the pyrrole nitrogen, while reduction selectively saturates the pyrrole ring.
Cyclization and Ring-Functionalization
The scaffold serves as a precursor for complex heterocycles:
Intramolecular Cyclization
Reaction with DMF-DMA forms fused tricyclic systems:
Conditions | Product | Biological Activity | Source |
---|---|---|---|
DMF-DMA, 120°C | Pyrrolo[3,2-c]pyrido[4,3-d]pyrimidines | Anticancer agents (IC₅₀: 0.12–0.21 μM) |
Ring-Opening Reactions
Treatment with strong acids (e.g., H₂SO₄) cleaves the pyrrole ring, yielding substituted pyridines.
Functionalization at Nitrogen Centers
The NH group in the pyrrole ring undergoes alkylation or acylation:
Reaction | Reagents | Product | Utility | Source |
---|---|---|---|---|
N-Alkylation | SEM-Cl, NaH | N-Protected derivatives | Intermediate for further coupling | |
N-Acylation | Ac₂O, pyridine | N-Acetyl derivatives | Enhanced metabolic stability |
Halogen Exchange Reactions
The chlorine atom can be replaced with other halogens:
Halide Source | Catalyst | Product | Yield | Source |
---|---|---|---|---|
NaI, CuI | Pd(OAc)₂ | 4-Iodo derivative | 60% | |
KBr, CuBr | DMF | 4-Bromo derivative | 55% |
Key Research Findings
- Anticancer Applications : Derivatives synthesized via Suzuki coupling (e.g., compound 10t ) show potent tubulin polymerization inhibition (IC₅₀: 0.12 μM) .
- Kinase Inhibition : C4-substituted derivatives exhibit selective MPS1 kinase inhibition (IC₅₀: <10 nM) by forming hydrogen bonds with Gly605 and Lys553 residues .
- Antiviral Activity : Ethyl carboxylate derivatives demonstrate moderate anti-HIV activity (EC₅₀: 1.65 μM) .
Scientific Research Applications
Chemical Synthesis
4-Chloro-1H-pyrrolo[3,2-c]pyridine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. The compound's structural properties allow for various substitution reactions, leading to diverse derivatives that can be tailored for specific applications in organic synthesis.
Antimicrobial and Anticancer Properties
Research indicates that this compound possesses notable biological activities, including antimicrobial and anticancer effects. Similar compounds have demonstrated efficacy in reducing the migration and invasion abilities of certain cancer cell types. Studies have shown that derivatives of this compound can inhibit various enzymes and pathways relevant to disease processes, suggesting potential therapeutic applications in treating conditions such as cancer and infections .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively, which could lead to the development of new treatments for various diseases. Notably, derivatives with specific functional groups have shown enhanced inhibitory activity against enzymes involved in metabolic pathways, indicating their potential role in managing metabolic disorders such as diabetes .
Industrial Applications
The compound is also used in industrial settings for the production of specialty chemicals. Its unique properties make it suitable for applications in the development of new materials and chemical intermediates. The industrial synthesis typically involves optimizing reaction conditions to maximize yield and purity while employing specialized equipment for large-scale production.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of pyrrolo[3,4-c]pyridine derivatives, researchers synthesized several compounds based on the pyrrolopyridine scaffold. These compounds were evaluated for their cytotoxicity against ovarian and breast cancer cell lines. Results indicated moderate cytotoxic effects against ovarian cancer cells while showing limited toxicity towards healthy cells, suggesting a promising therapeutic index for further development .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory activity of this compound derivatives against aldose reductase (AR), an enzyme implicated in diabetic complications. The findings revealed that certain derivatives significantly inhibited AR activity, which could mitigate secondary complications associated with diabetes mellitus. This highlights the compound's potential utility in metabolic disease management .
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit certain enzymes, such as FGFR (Fibroblast Growth Factor Receptor), which play a role in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- CAS No.: 60290-21-3
- Molecular Formula : C₇H₅ClN₂
- Molecular Weight : 152.58 g/mol
- Physical Properties :
Synthesis and Applications this compound is a halogenated heterocyclic compound widely used as an intermediate in pharmaceutical synthesis. It is synthesized via methods such as the Hemetsberger-Knittel reaction, involving thermolysis of azidopyridine acrylates , or through nucleophilic substitution reactions using sodium hydride in DMF .
Comparison with Structurally Similar Compounds
Halogenated Pyrrolopyridines
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₇H₄ClIN₂
- Molecular Weight : 278.48 g/mol
- Key Differences: Iodo substitution at position 3 increases molecular weight and alters electronic properties. Potential for radioimaging or targeted therapies due to iodine’s versatility .
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₈H₄ClF₃N₂
- Key Differences :
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
Functionalized Derivatives
Methyl this compound-2-carboxylate
- Synthesis : 95% yield via Hemetsberger-Knittel reaction .
- Applications : Serves as a precursor for further ester hydrolysis or amide formation.
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Molecular Formula : C₉H₇ClN₂O
- Key Differences :
Fused-Ring Analogs
4-Chloro-1H-pyrrolo[3,2-c]quinoline
- Structure: Fused quinoline ring system.
- Applications : Acts as a 5-HT6 receptor antagonist, demonstrating the scaffold’s adaptability in CNS drug design .
6-Aryl-1-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
- Activity: Displays antiproliferative effects (IC₅₀: micromolar to nanomolar) against cancer cell lines .
Data Tables
Table 1: Structural and Physical Comparison
Key Findings and Implications
- Structural Impact : Substitution patterns (e.g., Cl at position 4 vs. I at 3) significantly alter electronic properties, solubility, and biological activity.
- Biological Relevance : While this compound itself is inactive in antiviral assays, its derivatives show promise in oncology (e.g., antiproliferative CBSIs ) and CNS disorders (e.g., 5-HT6 antagonists ).
- Synthetic Flexibility : Functionalization at positions 2 (ester), 3 (trifluoromethyl), or N1 (methyl) enables diverse applications, from imaging agents to kinase inhibitors.
Biological Activity
4-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula CHClN. It belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and metabolic modulation properties.
Chemical Structure and Properties
The unique structural arrangement of this compound contributes to its distinct chemical and biological properties. The presence of a chlorine atom at the 4-position enhances its reactivity and biological interactions.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. For instance, derivatives of this compound have been investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. A study reported that one derivative exhibited an IC value against FGFRs ranging from 7 to 712 nM, indicating strong inhibitory effects on breast cancer cell proliferation and migration .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Target | IC (nM) | Effect on Cell Proliferation |
---|---|---|---|
4h | FGFR1 | 7 | Inhibits proliferation |
FGFR2 | 9 | Inhibits proliferation | |
FGFR3 | 25 | Inhibits proliferation | |
FGFR4 | 712 | Inhibits proliferation |
Metabolic Effects
Research has also indicated that compounds related to this compound may influence glucose metabolism. Similar compounds have been reported to enhance insulin sensitivity and potentially modulate pathways involved in glucose uptake . This suggests a possible application in treating metabolic disorders such as diabetes.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. While specific data on its efficacy against various pathogens is limited, related pyrrolopyridine derivatives have demonstrated significant antibacterial activity, suggesting that further exploration of this compound could yield useful therapeutic agents .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets involved in cancer progression and metabolic regulation.
Target Interactions
Studies indicate that similar compounds can significantly reduce the migration and invasion abilities of cancer cells by interfering with signaling pathways critical for tumor metastasis . The covalent nature of bonds within the pyrrolopyridine skeleton may play a role in these interactions.
Case Studies
Several case studies have highlighted the potential of this compound derivatives in drug discovery:
- Study on FGFR Inhibition : A series of derivatives were synthesized and tested for their inhibitory effects on FGFRs. The most potent compound demonstrated significant antiproliferative activity against breast cancer cell lines.
- Metabolic Modulation : Research indicated that certain derivatives improved insulin sensitivity in adipocytes by enhancing glucose incorporation into lipids.
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future investigation:
- Optimization of Derivatives : Further structural modifications could enhance potency and selectivity against specific biological targets.
- Exploration of Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could provide insights into synergistic effects.
- Clinical Trials : Moving towards clinical evaluations to assess safety and efficacy in humans will be crucial for translating laboratory findings into therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via hydrolysis of methyl this compound-2-carboxylate using aqueous NaOH in ethanol at 45°C, followed by trituration with EtOAc . For nucleophilic substitutions, sodium hydride in THF/DMF is effective for introducing functional groups (e.g., in antiviral agent synthesis) . Key optimization parameters include solvent polarity (polar solvents like EtOH or DMF enhance reactivity) , temperature control (45–100°C depending on the step), and purification via silica gel chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR (at 200–600 MHz) confirm structural integrity and substitution patterns .
- HPLC/MS : Validates purity (>98%) and molecular ions (e.g., m/z 197 [M+H]) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- Elemental Analysis : Ensures stoichiometric accuracy .
Q. How do the physical properties (e.g., solubility, stability) of this compound influence its use in reactions?
- Methodological Answer : The compound’s moderate solubility in polar aprotic solvents (DMF, DMSO) facilitates SNAr reactions, while its low steam volatility (0.0 mmHg at 25°C) ensures stability during reflux . Stability in acidic/basic conditions (e.g., NaOH in EtOH) enables hydrolysis without decomposition . Storage under inert atmosphere (N) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) and experimental charge density analysis resolve electronic structure contradictions?
- Methodological Answer : High-resolution XRD (100 K) combined with multipole refinement (Hansen–Coppens formalism) quantifies bond critical points (BCPs), confirming covalent N–C bonds (electron density: 2.07–2.74 e Å; Laplacian: −11.37 to −19.20 e Å) . DFT (BLYP functional) calculates HOMO–LUMO gaps (3.59 eV), correlating with kinetic stability. Discrepancies between theory and experiment (e.g., hydrogen bonding energies) are resolved by refining anisotropic displacement parameters (ADPs) for H-atoms .
Q. What strategies improve yields in cross-coupling reactions (e.g., Suzuki) involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh) in dichloromethane achieves 20–59% yields for arylations, though steric hindrance at the 4-position may limit reactivity .
- Boron Reagent : Use excess phenylboronic acid (1.5–2 eq) to drive equilibrium .
- Temperature : Reactions at 80–100°C in sealed tubes enhance coupling efficiency .
- Purification : Silica gel chromatography with EtOAc/hexane gradients isolates products .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) affect crystallinity and biological activity?
- Methodological Answer : N–H⋯N hydrogen bonds (2.8–3.1 Å) and C–H⋯Cl interactions (3.5 Å) stabilize crystal lattices, as shown in XRD studies . π-Stacking between aromatic rings (e.g., 3.62 Å centroid distances in sulfonyl derivatives) enhances thermal stability . In biological assays, these interactions may influence binding to targets like tubulin (e.g., anticancer derivatives) .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound derivatives in anticancer studies?
- Methodological Answer :
- Derivatization : Introduce substituents at the 2- and 4-positions via carboxylation or amidation .
- In Vitro Assays : Test cytotoxicity against HeLa, SGC-7901, and MCF-7 cell lines using MTT assays .
- Molecular Docking : Simulate binding to colchicine sites (PDB: 1SA0) to prioritize synthetic targets .
- Pharmacokinetics : Assess metabolic stability in microsomal models (e.g., human liver microsomes) .
Q. Data Contradictions and Resolution
Q. How can researchers address discrepancies in reported synthetic yields or analytical data?
- Methodological Answer :
- Reproducibility : Standardize solvent purity (e.g., anhydrous DMF from MBraun SPS-800) and reaction scales (e.g., 1–5 mmol) .
- Advanced Characterization : Use high-field NMR (600 MHz) and HRMS to confirm byproduct formation (e.g., dichloro impurities) .
- Computational Validation : Compare experimental XRD bond lengths with DFT-optimized geometries to identify systematic errors .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAFQOJLPCUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556066 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60290-21-3 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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